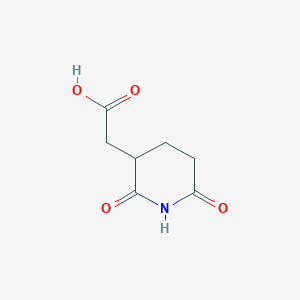

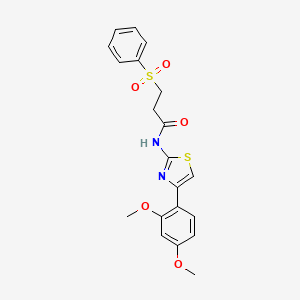

2-(2,6-Dioxopiperidin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

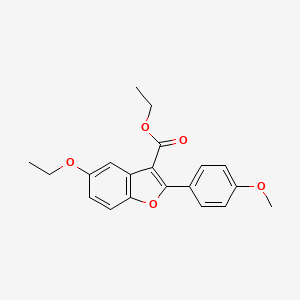

“2-(2,6-Dioxopiperidin-3-yl)acetic acid” is a useful compound mainly used for the synthesis of organic compounds . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis

The molecular structure of “2-(2,6-Dioxopiperidin-3-yl)acetic acid” was confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.27 . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Applications De Recherche Scientifique

IDO1 Inhibition

2-(2,6-Dioxopiperidin-3-yl)acetic acid: derivatives have shown promise as inhibitors of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activity. IDO1 is an enzyme implicated in cancer pathogenesis and other diseases. By suppressing IDO1, these compounds may offer potential therapeutic benefits .

Antitumor Activity

The compound 10a , derived from 2-(2,6-Dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione , exhibits potent antiproliferative activity against NCI-H929 and U239 cell lines. Further studies are needed to explore its potential as an antitumor drug .

Proteasome Degradation via Pomalidomide Derivatives

Pomalidomide, a third-generation IMiD, has been modified from thalidomide. It enhances immune responses, inhibits proinflammatory cytokine production, and induces cancer cell apoptosis. The molecular structure of pomalidomide serves as a ligand for E3 ligase in PROTAC production, contributing to proteasome degradation drugs .

Immunomodulation and Antiangiogenic Properties

Pomalidomide, specifically 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione , exhibits antitumor effects, immunomodulatory properties, and direct antimyeloma activity when administered alongside low-dose dexamethasone .

Ubiquitination Degradation of IKZF Proteins

Compound 10a induces ubiquitination degradation of IKZF1 and IKZF3 proteins by CRL4CRBN. This finding suggests its potential as an antitumor drug .

Targeted Protein Degradation via PROTAC

Pomalidomide’s role as a ligand for E3 ubiquitin ligase in PROTAC production highlights its significance in targeted protein degradation. PROTAC technology has gained attention in medicinal chemistry for its ability to degrade specific proteins in vivo .

Mécanisme D'action

The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNHMNRAYLJHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dioxopiperidin-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)